REACTION_CXSMILES
|
Cl.[CH2:2]1[O:11][C:10]2[CH:9]=[CH:8][C:6](N)=[CH:5][C:4]=2[O:3]1.N([O-])=O.[Na+].[CH3:16][N:17]1[C:21](=[O:22])[CH:20]=[CH:19][C:18]1=[O:23].C(=O)(O)[O-].[Na+]>O.Cl.CC(C)=O>[O:11]1[C:10]2[CH:9]=[CH:8][C:6]([C:19]3[C:18](=[O:23])[N:17]([CH3:16])[C:21](=[O:22])[CH:20]=3)=[CH:5][C:4]=2[O:3][CH2:2]1 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1OC=2C=C(N)C=CC2O1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CN1C(C=CC1=O)=O
|
Name
|
cupric chloride
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture temperature was maintained at 3° C.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to collect a black solid
|
Type
|
CUSTOM
|
Details
|
The solid was dried
|
Type
|
DISSOLUTION
|
Details
|
Then the solid was dissolved in 500 ml of isopropanol containing 19.5 g of 2,6-lutidine
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
CUSTOM
|
Details
|
to collect 4.8 g of isoluble material
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled
|
Type
|
CUSTOM
|
Details
|
an additional 2.6 g of precipitate was collected
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to collect 2.7 g more of precipitate
|
Type
|
ADDITION
|
Details
|
The final filtrate was diluted with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to collect 0.9 g of additional material
|
Type
|
CUSTOM
|
Details
|
The second cut, 0.6 g was recrystallized from ethyl acetate
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)C=2C(N(C(C2)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |